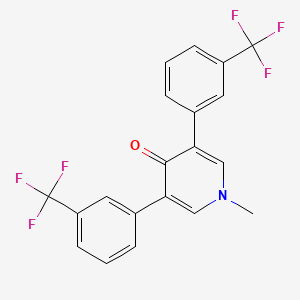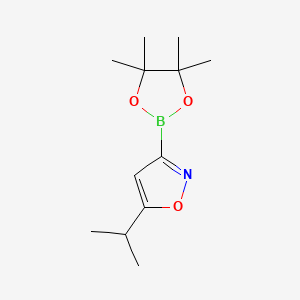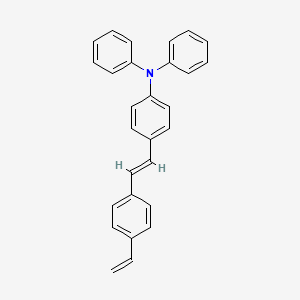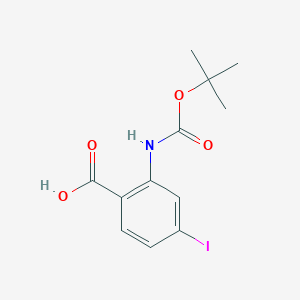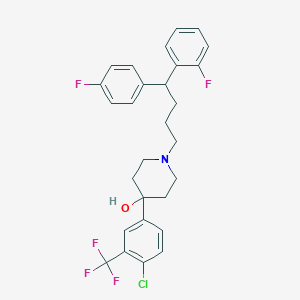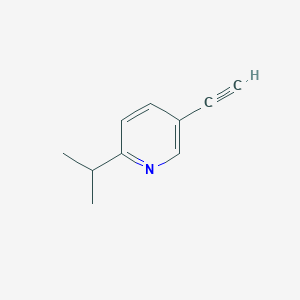
5-Ethynyl-2-isopropylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethynyl-2-isopropylpyridine is an organic compound belonging to the pyridine family It features an ethynyl group at the 5-position and an isopropyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-isopropylpyridine typically involves the introduction of the ethynyl group to the pyridine ring. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-isopropyl-5-iodopyridine with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine. The reaction mixture is typically heated to around 60-80°C for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of pyridine N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl or isopropyl groups can be replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products:
Oxidation Products: Pyridine N-oxides and other oxidized derivatives.
Reduction Products: Ethyl-substituted pyridines and other reduced forms.
Substitution Products: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-Ethynyl-2-isopropylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex pyridine derivatives.
Biology: The compound can be used as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Ethynyl-2-isopropylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
2-Isopropylpyridine: Lacks the ethynyl group, making it less reactive in click chemistry applications.
5-Ethynyl-2-methylpyridine: Similar structure but with a methyl group instead of an isopropyl group, leading to different steric and electronic properties.
2,6-Diisopropylpyridine: Contains two isopropyl groups, which can influence its reactivity and solubility.
Uniqueness: 5-Ethynyl-2-isopropylpyridine is unique due to the presence of both the ethynyl and isopropyl groups, which confer distinct reactivity and properties. The ethynyl group allows for participation in click chemistry, while the isopropyl group influences the compound’s steric and electronic characteristics.
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-ethynyl-2-propan-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-4-9-5-6-10(8(2)3)11-7-9/h1,5-8H,2-3H3 |
InChI Key |
GEMBABMECPHSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


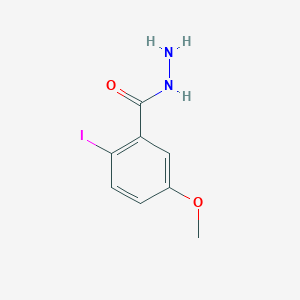


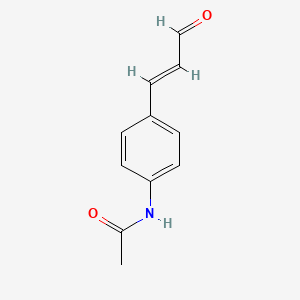
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
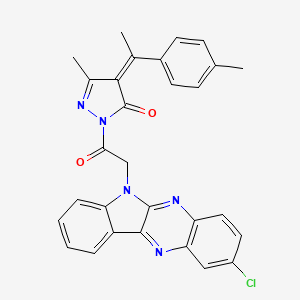
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)

